
(2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one is a complex organic molecule characterized by multiple stereocenters and functional groups This compound features a thiophene ring substituted with a fluorophenyl group, a hydroxy group, and a pentahydroxyhexanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:
Formation of the Thiophene Ring:
Coupling Reactions: The final step involves coupling the thiophene derivative with the pentahydroxyhexanone moiety under conditions that promote the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include:
Catalysis: Using catalysts to improve reaction rates and selectivity.
Flow Chemistry: Implementing continuous flow processes to enhance efficiency and safety.
Purification: Employing advanced purification techniques like chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
(2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one: can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or pyridinium chlorochromate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of nitro, halogen, or other functional groups on the aromatic ring.
科学的研究の応用
(2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiophene derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Industry: Applications in materials science for the development of novel polymers or electronic materials.
作用機序
The mechanism of action of (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple hydroxy groups suggests potential for hydrogen bonding, which could influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- (2S,3S,4R,5R,6R)-3-({(2R,3R,4R,5S,6R)-3-Acetamido-4,5-dihydroxy-6-[(sulfooxy)methyl]tetrahydro-2H-pyran-2-yl}oxy)-6-{[(2S,3S,4S,5R,6S)-6-{[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-2-hydroxy-4-(sulfomethyl)-5-(sulfooxy)tetrahydro-2H-pyran-3-yl]oxy}-4,5-dihydroxytetrahydro-2H-pyran-2-carboxylic acid .
Uniqueness
The uniqueness of (2R,3S,4R,5R)-1-(3-((5-(4-Fluorophenyl)thiophen-2-yl)(hydroxy)methyl)-4-methylphenyl)-2,3,4,5,6-pentahydroxyhexan-1-one lies in its combination of a fluorophenyl-substituted thiophene ring with a pentahydroxyhexanone moiety. This structural arrangement provides a distinct set of chemical properties and potential biological activities that differentiate it from other similar compounds.
特性
分子式 |
C24H25FO7S |
|---|---|
分子量 |
476.5 g/mol |
IUPAC名 |
(2R,3S,4R,5R)-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]-hydroxymethyl]-4-methylphenyl]-2,3,4,5,6-pentahydroxyhexan-1-one |
InChI |
InChI=1S/C24H25FO7S/c1-12-2-3-14(20(28)23(31)24(32)22(30)17(27)11-26)10-16(12)21(29)19-9-8-18(33-19)13-4-6-15(25)7-5-13/h2-10,17,21-24,26-27,29-32H,11H2,1H3/t17-,21?,22-,23+,24+/m1/s1 |
InChIキー |
SEDDNSIJRANHNF-KHJNTBEOSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)C(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(C2=CC=C(S2)C3=CC=C(C=C3)F)O |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)C(C(C(C(CO)O)O)O)O)C(C2=CC=C(S2)C3=CC=C(C=C3)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7,8-dihydro-6H-[1,4]dioxepino[2,3-b]pyrazin-7-amine hydrochloride](/img/structure/B14886042.png)
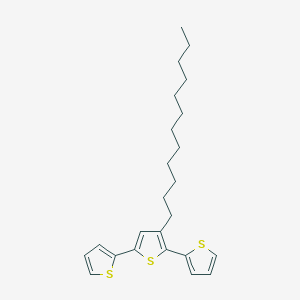
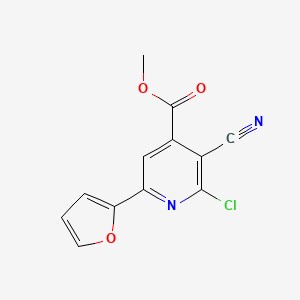
![2-(piperidin-4-yl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B14886064.png)
![3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B14886066.png)
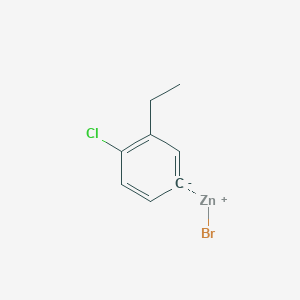
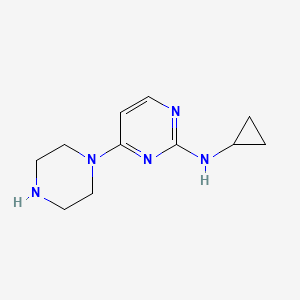
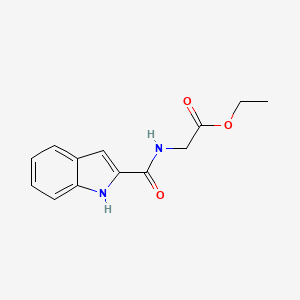

![6-({2-[(3-Chlorophenyl)carbonyl]hydrazinyl}carbonyl)cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886095.png)
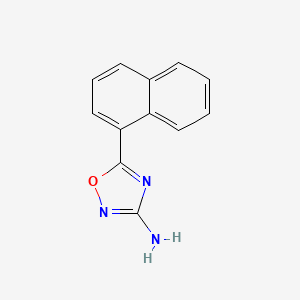

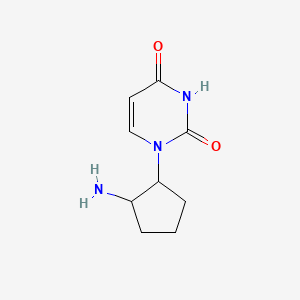
![3-Fluoro-4-[(n-hexyloxy)methyl]phenylZinc bromide](/img/structure/B14886116.png)
